[2-(2-Aminopropoxy)-3-methylphenyl]methanol
Overview
Description
“[2-(2-Aminopropoxy)-3-methylphenyl]methanol” is a chemical compound with the molecular formula C11H17NO2 . It is also known by other names such as Hydroxymethylmexiletine and 6-hydroxymethylmexiletine . The compound has a molecular weight of 195.2582 .
Molecular Structure Analysis
The molecular structure of “[2-(2-Aminopropoxy)-3-methylphenyl]methanol” consists of an aminopropoxy group attached to a 3-methylphenyl methanol group . The presence of the amino group and the methanol group indicates that the compound can participate in hydrogen bonding, which can influence its physical and chemical properties.Scientific Research Applications
Lipid Dynamics in Biological Membranes : Methanol, a common solubilizing agent in the study of transmembrane proteins and peptides, significantly impacts lipid dynamics in biological membranes. It enhances the transfer and flip-flop kinetics of lipids in isotopically distinct membrane vesicles. This finding is crucial for understanding the role of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. A method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes has been developed. This method is useful for synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Direct N-Monomethylation of Aromatic Primary Amines : A [Cp*IrCl2]2/NaOH system enables the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This reaction is significant for its low catalyst loading, broad substrate scope, and excellent selectivities, making it environmentally and synthetically attractive (Li et al., 2012).
Synthesis of Multi-Substituted Arenes : Multi-substituted arenes can be synthesized via palladium-catalyzed C-H halogenation reactions. This method offers advantages over traditional approaches, including milder conditions and higher yields, which is crucial for chemical diversity (Sun et al., 2014).
Catalytic Reactions in 2-Hydroxypropyl Alkyl Phosphates : A di-Zn(II) complex promotes the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates. This catalytic reaction proceeds via a cyclic phosphate intermediate, important for understanding the catalytic mechanisms in phosphate chemistry (Tsang et al., 2009).
Selective N-Methylation with Supercritical Methanol : The selective N-methylation of bifunctionalized amines using supercritical methanol over solid acid and acid-base bifunctional catalysts has been achieved. This method is notable for its high selectivity and reactivity, contributing to the synthesis of N-methylated amino alcohols and diamines (Oku et al., 2004).
μ-Chlorido-Bridged Dimanganese(II) Complexes : These complexes, derived from the reaction of 2,6-diformyl-4-methylphenol, show significant antiferromagnetic interaction and catalytic oxidation of secondary alcohols. This finding is important for understanding the catalytic behavior of manganese complexes (Alexandru et al., 2014).
N-Monomethylation of Aromatic Amines via PNHP-Pincer Ru Catalysts : Methanol is used for the selective methylation of aromatic amines with high yields. The process utilizes a very low catalyst loading and is significant for its efficiency and robustness (Ogata et al., 2018).
Elution Behavior in Chromatography : The elution behavior of derivatives of 2-(4-hydroxyphenyl)-2-phenylpropane on Sephadex LH-20 in methanol has been studied, highlighting the importance of solvent choice in chromatographic separation of organic compounds (Shopova et al., 1977).
Safety And Hazards
properties
IUPAC Name |
[2-(2-aminopropoxy)-3-methylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-4-3-5-10(6-13)11(8)14-7-9(2)12/h3-5,9,13H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJYSMLLWRQQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968333 | |
Record name | [2-(2-Aminopropoxy)-3-methylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Aminopropoxy)-3-methylphenyl]methanol | |
CAS RN |
53566-98-6 | |
Record name | 2-(2-Aminopropoxy)-3-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53566-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxymethylmexiletine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(2-Aminopropoxy)-3-methylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(2-AMINOPROPOXY)-3-METHYLPHENYL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7UJL9QZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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